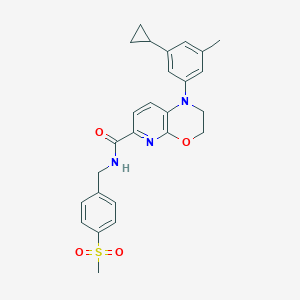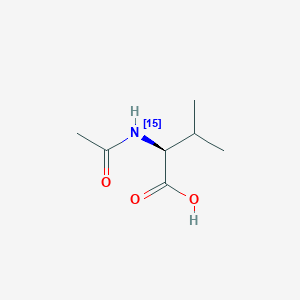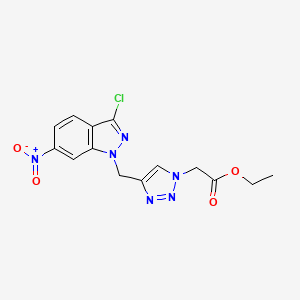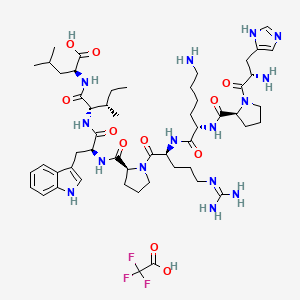
ROR|At modulator 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ROR|At modulator 4 is a compound known for its ability to modulate the activity of the retinoic acid receptor-related orphan receptor gamma-t (RORγt). This receptor is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). This compound has been studied for its potential therapeutic applications in treating autoimmune diseases and cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ROR|At modulator 4 involves multiple steps, including the formation of heterocyclic compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
ROR|At modulator 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield various substituted derivatives .
Aplicaciones Científicas De Investigación
ROR|At modulator 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of nuclear receptors and their role in gene expression.
Biology: Investigated for its effects on T helper 17 cell differentiation and interleukin 17 production.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases and cancer.
Industry: Utilized in the development of new drugs targeting nuclear receptors.
Mecanismo De Acción
ROR|At modulator 4 exerts its effects by binding to the retinoic acid receptor-related orphan receptor gamma-t. This binding alters the conformation of the receptor, enabling it to recruit coactivator molecules and activate gene transcription. The compound can act as either an agonist or an inverse agonist, depending on its specific structure and binding mode .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ROR|At modulator 4 include other modulators of the retinoic acid receptor-related orphan receptor gamma-t, such as:
Hexafluoro-isopropanol derivatives: Known for their inverse agonist activity.
Sulfonamide derivatives: Can act as either agonists or inverse agonists.
Carboxylic acid derivatives: Typically function as inverse agonists.
Uniqueness
This compound is unique due to its specific structure, which allows it to modulate the activity of the retinoic acid receptor-related orphan receptor gamma-t with high specificity and potency. Its ability to act as both an agonist and an inverse agonist makes it a versatile tool for studying the receptor’s function and developing new therapeutic agents .
Propiedades
Fórmula molecular |
C26H27N3O4S |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
1-(3-cyclopropyl-5-methylphenyl)-N-[(4-methylsulfonylphenyl)methyl]-2,3-dihydropyrido[2,3-b][1,4]oxazine-6-carboxamide |
InChI |
InChI=1S/C26H27N3O4S/c1-17-13-20(19-5-6-19)15-21(14-17)29-11-12-33-26-24(29)10-9-23(28-26)25(30)27-16-18-3-7-22(8-4-18)34(2,31)32/h3-4,7-10,13-15,19H,5-6,11-12,16H2,1-2H3,(H,27,30) |
Clave InChI |
OOUKMINLJXAGGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N2CCOC3=C2C=CC(=N3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)C)C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)

![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)







![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)


